Z-Leu-Leu-Glu-AMC

Descripción general

Descripción

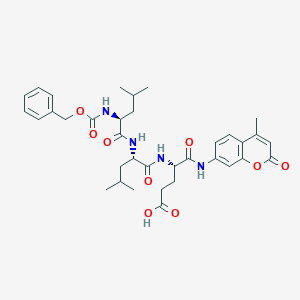

Z-Leu-Leu-Glu-7-amido-4-metilcumarina, comúnmente conocido como Z-LLE-AMC, es un sustrato fluorogénico utilizado principalmente para la determinación de la actividad proteasómica. Es particularmente útil para medir la actividad de la hidrolasa de péptidos post-glutamato similar a la caspasa del proteasoma 26S o el núcleo proteolítico 20S . Este compuesto se utiliza ampliamente en ensayos bioquímicos debido a su capacidad para emitir fluorescencia al ser cortado, lo que lo convierte en una herramienta esencial en diversas aplicaciones de investigación.

Aplicaciones Científicas De Investigación

Z-Leu-Leu-Glu-7-amido-4-metilcumarina tiene una amplia gama de aplicaciones en la investigación científica:

Bioquímica: Se utiliza para estudiar la actividad de los proteasomas, que son cruciales para la degradación y regulación de las proteínas dentro de las células.

Biología Celular: El compuesto se emplea en ensayos para monitorear la actividad proteasómica en lisados celulares, ayudando a comprender procesos celulares como el ciclo celular y la apoptosis.

Medicina: La investigación que involucra Z-Leu-Leu-Glu-7-amido-4-metilcumarina contribuye al desarrollo de estrategias terapéuticas para enfermedades relacionadas con la disfunción proteasómica, como el cáncer y los trastornos neurodegenerativos.

Mecanismo De Acción

El mecanismo de acción de Z-Leu-Leu-Glu-7-amido-4-metilcumarina involucra su escisión por enzimas proteasómicas. El compuesto sirve como sustrato para la actividad de la hidrolasa de péptidos post-glutamato similar a la caspasa del proteasoma. Tras la escisión, el enlace amida entre el péptido y la parte 7-amido-4-metilcumarina se rompe, liberando 7-amino-4-metilcumarina libre. Esta liberación da como resultado fluorescencia, que puede detectarse y medirse. La intensidad de la fluorescencia es directamente proporcional a la actividad proteasómica, lo que permite a los investigadores cuantificar la actividad enzimática en diversas condiciones experimentales .

Compuestos Similares:

Suc-Leu-Leu-Val-Tyr-7-amido-4-metilcumarina (Suc-LLVY-AMC): Otro sustrato fluorogénico utilizado para medir la actividad similar a la quimotripsina del proteasoma.

Z-Arg-Arg-7-amido-4-metilcumarina (Z-ARR-AMC): Se utiliza para medir la actividad similar a la tripsina del proteasoma.

Singularidad de Z-Leu-Leu-Glu-7-amido-4-metilcumarina: Z-Leu-Leu-Glu-7-amido-4-metilcumarina es única en su especificidad para la actividad de la hidrolasa de péptidos post-glutamato similar a la caspasa del proteasoma. Esta especificidad la convierte en una herramienta invaluable para estudiar esta actividad proteolítica particular, que es distinta de las actividades similares a la quimotripsina y la tripsina medidas por otros sustratos .

Análisis Bioquímico

Biochemical Properties

Z-Leu-Leu-Glu-AMC interacts with the 20S and 26S proteasomes, which are protein complexes that degrade unneeded or damaged proteins by proteolysis . The interaction between this compound and these proteasomes is characterized by the hydrolysis of the compound, which can be quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC) .

Cellular Effects

The hydrolysis of this compound by proteasomes influences cellular function by regulating protein degradation . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with proteasomes . The compound serves as a substrate for the proteasomes’ enzymatic activity, leading to its hydrolysis . This process can influence the activity of the proteasomes and thus regulate protein degradation within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the activity of the proteasomes can be stimulated in the presence of Mg2+ ions and rapidly inactivated by N-acetylimidazole

Metabolic Pathways

This compound is involved in the metabolic pathway of protein degradation, where it interacts with the 20S and 26S proteasomes . The hydrolysis of this compound can influence metabolic flux and metabolite levels within this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with proteasomes

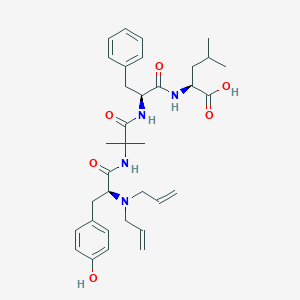

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Z-Leu-Leu-Glu-7-amido-4-metilcumarina implica el acoplamiento del tripéptido Z-Leu-Leu-Glu con 7-amido-4-metilcumarina. El proceso típicamente incluye los siguientes pasos:

Protección de Grupos Amino: Los grupos amino de los residuos de leucina y ácido glutámico se protegen utilizando grupos carbobenciloxi (Cbz).

Reacción de Acoplamiento: Los aminoácidos protegidos se acoplan secuencialmente utilizando reactivos de acoplamiento de péptidos como diciclohexilcarbodiimida (DCC) e hidroxibenzotriazol (HOBt).

Desprotección: Los grupos Cbz se eliminan en condiciones de hidrogenación para producir el péptido libre.

Unión de 7-amido-4-metilcumarina: El péptido se acopla luego con 7-amido-4-metilcumarina utilizando reactivos de acoplamiento de péptidos similares.

Métodos de Producción Industrial: La producción industrial de Z-Leu-Leu-Glu-7-amido-4-metilcumarina sigue la misma ruta sintética pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones: Z-Leu-Leu-Glu-7-amido-4-metilcumarina principalmente sufre reacciones de hidrólisis catalizadas por enzimas proteasómicas. La escisión del enlace amida entre el péptido y la parte 7-amido-4-metilcumarina da como resultado la liberación de 7-amino-4-metilcumarina libre, que es fluorescente.

Reactivos y Condiciones Comunes:

Enzimas Proteasómicas: Los reactivos primarios son las enzimas proteasómicas, específicamente la hidrolasa de péptidos post-glutamato similar a la caspasa.

Soluciones Amortiguadoras: Las reacciones generalmente se llevan a cabo en soluciones amortiguadoras como Tris-HCl a pH fisiológico.

Productos Principales: El producto principal formado a partir de la hidrólisis de Z-Leu-Leu-Glu-7-amido-4-metilcumarina es 7-amino-4-metilcumarina, que exhibe fluorescencia que puede detectarse y cuantificarse .

Comparación Con Compuestos Similares

Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC): Another fluorogenic substrate used to measure chymotrypsin-like activity of the proteasome.

Z-Arg-Arg-7-amido-4-methylcoumarin (Z-ARR-AMC): Used to measure trypsin-like activity of the proteasome.

Uniqueness of Z-Leu-Leu-Glu-7-amido-4-methylcoumarin: Z-Leu-Leu-Glu-7-amido-4-methylcoumarin is unique in its specificity for the caspase-like post-glutamate peptide hydrolase activity of the proteasome. This specificity makes it an invaluable tool for studying this particular proteolytic activity, which is distinct from the chymotrypsin-like and trypsin-like activities measured by other substrates .

Propiedades

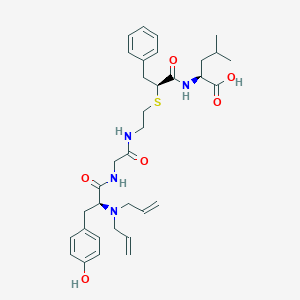

IUPAC Name |

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHOBVZPWIGJM-KCHLEUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

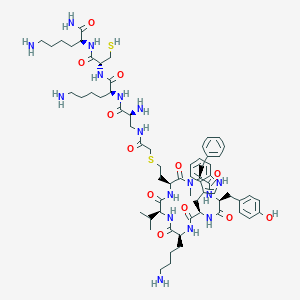

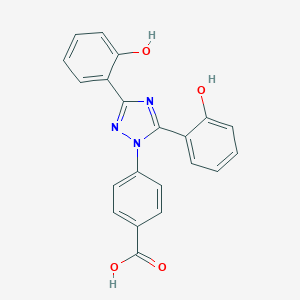

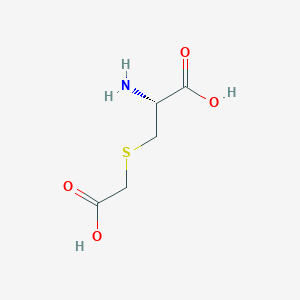

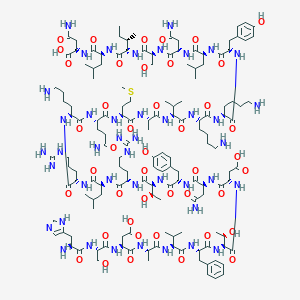

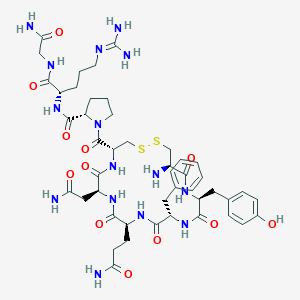

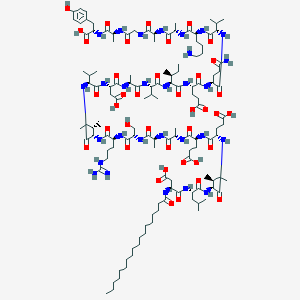

Feasible Synthetic Routes

Q1: What is the significance of measuring PGPH activity in the context of proteasome research?

A1: The proteasome is a critical cellular complex responsible for degrading a wide range of proteins involved in various cellular processes. It possesses three main enzymatic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl peptide hydrolyzing (PGPH). Measuring the activity of each of these enzymatic activities, including PGPH, provides valuable insights into the overall functionality of the proteasome. This is particularly important when studying the effects of potential drug candidates, like proteasome inhibitors, as they can have varying effects on each of these activities. []

Q2: How is Z-Leu-Leu-Glu-AMC used to measure PGPH activity?

A2: this compound acts as a substrate for the PGPH activity of the proteasome. The "AMC" portion of the molecule is a fluorophore that is quenched when attached to the peptide. Upon cleavage by the PGPH activity of the proteasome, the AMC is released, resulting in an increase in fluorescence. This fluorescence increase is directly proportional to the PGPH activity, allowing for its quantification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)